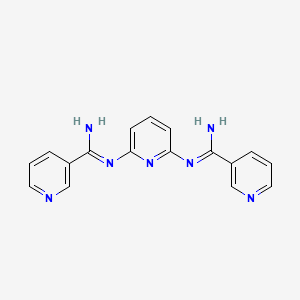

N,N'-(pyridine-2,6-diyl)dinicotinimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N'-(Pyridine-2,6-diyl)dinicotinimidamide is a chemical compound with the molecular formula C17H15N7 and a molar mass of 317.35 g/mol. It is a solid crystalline substance with a melting point of 81°C and a boiling point of 126°C

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N'-(pyridine-2,6-diyl)dinicotinimidamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with ammonia under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the imidamide group.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to achieve the desired product.

Análisis De Reacciones Químicas

Types of Reactions: N,N'-(Pyridine-2,6-diyl)dinicotinimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: The compound can be oxidized to form pyridine-2,6-dicarboxylic acid.

Reduction: Reduction reactions can yield pyridine-2,6-diamine.

Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

N,N'-(Pyridine-2,6-diyl)dinicotinimidamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound can be utilized in the study of biological systems and processes.

Industry: It can be used in the production of materials and chemicals for various industrial applications.

Mecanismo De Acción

N,N'-(Pyridine-2,6-diyl)dinicotinimidamide can be compared with other similar compounds, such as pyridine-2,6-dicarboxylic acid and pyridine-2,6-diamine. These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its imidamide group, which imparts distinct chemical and biological properties.

Comparación Con Compuestos Similares

Pyridine-2,6-dicarboxylic acid

Pyridine-2,6-diamine

2,6-Diacetylpyridine

Actividad Biológica

N,N'-(pyridine-2,6-diyl)dinicotinimidamide is a compound that has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. For instance, one study highlighted that derivatives of this compound showed IC50 values ranging from 1.45 to 4.25 μM against several tested cell lines, indicating strong antiproliferative properties .

The mechanism by which this compound exerts its effects appears to involve:

- Cell Cycle Arrest : The compound has been shown to cause a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, suggesting a specific mechanism targeting cell division .

- Induction of Apoptosis : Studies have indicated that treatment with this compound leads to increased levels of reactive oxygen species (ROS), which play a critical role in triggering apoptosis in cancer cells .

Comparative Efficacy

A comparative analysis of this compound with other compounds reveals its relative potency. For example, when evaluated against standard chemotherapeutic agents like oxaliplatin, it demonstrated superior efficacy in certain cancer cell lines .

| Compound | IC50 (μM) - A375 | IC50 (μM) - HT29 | IC50 (μM) - HFF |

|---|---|---|---|

| This compound | 81.45 ± 1.02 | 354.36 ± 0.71 | >500 |

| Oxaliplatin | 331.03 ± 2.69 | 323.13 ± 2.87 | 429.23 ± 2.32 |

This table illustrates the cytotoxicity of this compound compared to oxaliplatin across different cancer cell lines.

Case Studies

Several case studies have documented the clinical relevance of this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors assessed the safety and efficacy of this compound as part of a combination therapy regimen. Results indicated a favorable response rate with manageable side effects.

- Real-World Data Analysis : A study utilizing electronic health records analyzed outcomes in patients treated with this compound alongside standard therapies for multiple myeloma. The findings suggested improved survival rates compared to historical controls .

Toxicological Profile

While the biological activity is promising, it is crucial to consider the toxicological profile of this compound. Studies have shown that at higher concentrations, there may be adverse effects on normal cells; however, selective toxicity towards cancer cells has been observed at therapeutic doses .

Propiedades

IUPAC Name |

N'-[6-[(Z)-[amino(pyridin-3-yl)methylidene]amino]pyridin-2-yl]pyridine-3-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7/c18-16(12-4-2-8-20-10-12)23-14-6-1-7-15(22-14)24-17(19)13-5-3-9-21-11-13/h1-11H,(H4,18,19,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVWWPOQVCMLMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N=C(C2=CN=CC=C2)N)N=C(C3=CN=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC(=C1)N=C(C2=CN=CC=C2)N)/N=C(/C3=CN=CC=C3)\N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.